molecular formula C18H24N2O7 B13414854 Psilocin O-Glucuronide CAS No. 514212-83-0

Psilocin O-Glucuronide

Cat. No.: B13414854
CAS No.: 514212-83-0
M. Wt: 380.4 g/mol
InChI Key: QPZFVYCQQOLROG-RNGZQALNSA-N
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Description

Psilocin O-Glucuronide is a metabolite of psilocin, which is the active compound derived from psilocybin, a naturally occurring psychedelic compound found in certain mushrooms. Psilocin is known for its psychoactive effects, which are primarily mediated through its action on serotonin receptors in the brain. This compound is formed in the body through the process of glucuronidation, where psilocin is conjugated with glucuronic acid, making it more water-soluble and easier to excrete .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Psilocin O-Glucuronide typically involves the enzymatic glucuronidation of psilocin. This process can be carried out using uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to psilocin . The reaction conditions generally include a buffered aqueous solution, with optimal pH and temperature conditions for the specific UGT enzyme used.

Industrial Production Methods: Industrial production of this compound would likely follow similar enzymatic processes, scaled up to accommodate larger volumes. This would involve the use of bioreactors to maintain the necessary conditions for enzyme activity and efficient conversion of psilocin to its glucuronide form .

Mechanism of Action

Psilocin O-Glucuronide itself is not pharmacologically active; however, its formation and hydrolysis play a crucial role in the pharmacokinetics of psilocin. Psilocin exerts its effects by acting as a partial agonist at serotonin 5-HT2A receptors in the brain . This interaction leads to altered perception, mood, and cognition, which are characteristic of the psychedelic experience .

Comparison with Similar Compounds

Psilocin O-Glucuronide is similar to other glucuronide conjugates of psychoactive compounds, such as morphine-6-glucuronide and codeine-6-glucuronide, which are metabolites of morphine and codeine, respectively . These compounds also undergo glucuronidation to increase their water solubility and facilitate excretion. this compound is unique in its association with the psychedelic effects of psilocin, which distinguishes it from other glucuronide metabolites .

List of Similar Compounds:
  • Morphine-6-glucuronide
  • Codeine-6-glucuronide
  • 4-Hydroxyindole-3-acetic acid (a metabolite of serotonin)
  • 4-Hydroxytryptophol (another metabolite of serotonin)

Properties

CAS No.

514212-83-0

Molecular Formula

C18H24N2O7

Molecular Weight

380.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H24N2O7/c1-20(2)7-6-9-8-19-10-4-3-5-11(12(9)10)26-18-15(23)13(21)14(22)16(27-18)17(24)25/h3-5,8,13-16,18-19,21-23H,6-7H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,18+/m0/s1

InChI Key

QPZFVYCQQOLROG-RNGZQALNSA-N

Isomeric SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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